molecular formula C11H17NO2 B14660146 Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate CAS No. 40792-14-1

Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate

Katalognummer: B14660146
CAS-Nummer: 40792-14-1
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: KLGIRYMIVZTDOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate is a chemical compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by the presence of nitrogen atoms within the bicyclic framework. The structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate typically involves the use of readily available starting materials and involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its interaction with biological targets. The compound’s unique structure makes it a valuable tool for studying molecular interactions and developing new therapeutic agents .

Wirkmechanismus

The mechanism of action of Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved in its mechanism of action can vary depending on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate can be compared with other similar compounds, such as 3-azabicyclo[3.3.1]non-3-enes and 8-azabicyclo[3.2.1]octanes. These compounds share similar bicyclic structures but differ in the arrangement of atoms and functional groups. The uniqueness of this compound lies in its specific bicyclic framework and the presence of the ethyl ester group, which can influence its reactivity and interactions .

Eigenschaften

CAS-Nummer

40792-14-1

Molekularformel

C11H17NO2

Molekulargewicht

195.26 g/mol

IUPAC-Name

ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate

InChI

InChI=1S/C11H17NO2/c1-2-14-11(13)12-8-9-4-3-5-10(12)7-6-9/h6-7,9-10H,2-5,8H2,1H3

InChI-Schlüssel

KLGIRYMIVZTDOG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CC2CCCC1C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.